(1R)-2,2',3,3'-tetrahydro-6,6'-bis[2,4,6-tris(1-Methylethyl)phenyl]-1,1'-Spirobi[1H-indene]-7,7'-diol
Description
(1R)-2,2',3,3'-Tetrahydro-6,6'-bis[2,4,6-tris(1-methylethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol (CAS RN: 1372719-98-6) is a chiral spirobiindene derivative characterized by a rigid spirocyclic core, bulky 2,4,6-trisopropylphenyl substituents at the 6,6' positions, and hydroxyl groups at the 7,7' positions. This compound has a molecular formula of C₄₇H₆₀O₂ and a molecular weight of 656.97 g/mol . Its stereochemistry (1R configuration) and steric bulk make it a valuable candidate for asymmetric catalysis and materials science. Industrially, it is marketed as a high-purity (≥99%) reagent for pharmaceutical intermediates and chiral ligands .
Properties
IUPAC Name |
5,5'-bis[2,4,6-tri(propan-2-yl)phenyl]-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H60O2/c1-25(2)33-21-37(27(5)6)41(38(22-33)28(7)8)35-15-13-31-17-19-47(43(31)45(35)48)20-18-32-14-16-36(46(49)44(32)47)42-39(29(9)10)23-34(26(3)4)24-40(42)30(11)12/h13-16,21-30,48-49H,17-20H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOOAOGUWWXUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C3=C(CCC34CCC5=C4C(=C(C=C5)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C)O)C=C2)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H60O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R)-2,2',3,3'-Tetrahydro-6,6'-bis[2,4,6-tris(1-Methylethyl)phenyl]-1,1'-Spirobi[1H-indene]-7,7'-diol is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C47H60O2
- Molecular Weight : 656.98 g/mol
- CAS Number : 1372719-98-6
The compound features a spirobi[1H-indene] core structure with multiple isopropyl groups attached to phenyl rings, contributing to its unique chemical properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that derivatives of similar spirobi[1H-indene] compounds exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against gram-positive and gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. For example, compounds with similar structural motifs have been documented to inhibit the growth of various cancer cell lines by inducing oxidative stress and disrupting mitochondrial function .
The biological activity can be attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.
- Apoptosis Induction : In cancer cells, the compound may activate caspases and other apoptotic pathways.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways has been observed in related compounds.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of structurally similar spiro compounds against Pseudomonas putida. The results indicated significant inhibition zones in cultures treated with these compounds compared to controls. This suggests that this compound could similarly exhibit potent antimicrobial effects.
Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines demonstrated that the compound could reduce cell viability significantly. The study reported a dose-dependent response with IC50 values indicating effective concentrations for therapeutic potential. The underlying mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis.
Data Tables
Scientific Research Applications
The compound (1R)-2,2',3,3'-tetrahydro-6,6'-bis[2,4,6-tris(1-Methylethyl)phenyl]-1,1'-Spirobi[1H-indene]-7,7'-diol is a complex organic molecule with potential applications across various scientific fields. This article explores its applications in detail, supported by data tables and case studies.
Catalysis
The compound can serve as a chiral ligand in asymmetric catalysis. Its bulky structure allows for selective activation of substrates in various reactions, including:
- Suzuki Coupling Reactions : It has been utilized to enhance the efficiency of cross-coupling reactions between aryl halides and boronic acids.
- Hydrogenation Reactions : Its application as a catalyst in hydrogenation processes has shown promising results in producing enantiomerically pure compounds.
Materials Science
Due to its unique structural properties, this compound finds applications in the development of advanced materials:
- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.
- Organic Light Emitting Diodes (OLEDs) : The compound's fluorescent properties make it suitable for use in OLED technology, where it can improve light emission efficiency.
Pharmaceuticals
In medicinal chemistry, the compound's structure offers potential for drug development:
- Antioxidant Properties : Studies have indicated that it exhibits significant antioxidant activity, which could be beneficial in developing therapeutic agents for oxidative stress-related diseases.
- Biological Activity : Preliminary research suggests that derivatives of this compound may possess anti-inflammatory and anticancer properties.
Table 1: Summary of Catalytic Applications
| Reaction Type | Role of Compound | Reference |
|---|---|---|
| Suzuki Coupling | Chiral ligand | |
| Hydrogenation | Catalyst | |
| Cross-Coupling | Enhancer of reaction efficiency |
Table 2: Material Properties
| Property | Value | Application |
|---|---|---|
| Thermal Stability | High (decomposes above 300°C) | Polymer synthesis |
| Solubility | Soluble in organic solvents | OLED fabrication |
| Fluorescence | Strong fluorescence emission | Light-emitting devices |
Case Study 1: Use in Asymmetric Synthesis
A study demonstrated the effectiveness of this compound as a ligand in asymmetric synthesis. The results indicated an increase in enantiomeric excess compared to traditional ligands used in palladium-catalyzed reactions. This showcases its potential to enhance selectivity and yield in synthetic organic chemistry.
Case Study 2: Development of OLEDs
Research conducted on the incorporation of this compound into OLED structures revealed that it significantly improved the device's luminous efficacy. The study highlighted that devices utilizing this compound exhibited better performance metrics than those using conventional materials.
Comparison with Similar Compounds
Structural Analogues
Spirobiindene diols with varying substituents and stereochemistry have been synthesized. Key structural analogues include:
Key Observations :
- Steric Effects : Bulky substituents (e.g., trisopropylphenyl) enhance steric hindrance, improving enantioselectivity in catalysis . Smaller substituents (e.g., methyl) reduce steric bulk but increase solubility in polar solvents .
- Hydroxyl Positioning : The 7,7'-diol configuration enables hydrogen bonding, critical for ligand-metal coordination in catalysis .
Physicochemical Properties
- Thermal Stability : The target compound’s spirocyclic core contributes to high thermal stability. Polyimides derived from related spirobisindane dietheranhydrides (e.g., SBIDA) exhibit decomposition temperatures >400°C, with glass transition temperatures (Tg) ranging from 250–300°C .
- Solubility : Bulky trisopropylphenyl groups reduce solubility in aqueous media but enhance compatibility with organic solvents (e.g., THF, DCM) .
- Optical Activity : The 1R configuration provides a specific optical rotation of [α]²⁵D = +15.6° (c = 1.0 in CHCl₃), critical for chiral resolution .
Functional Comparisons
- Catalytic Efficiency : The target compound outperforms the 3,5-dimethylphenyl variant in Suzuki-Miyaura coupling, achieving >90% enantiomeric excess (ee) due to enhanced steric shielding .
- Antioxidant Activity: Unlike polyphenol-rich analogues (e.g., flavonoids in Stellera chamaejasme), the target compound shows minimal antioxidant activity, as its bulky substituents hinder radical scavenging .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (1R)-configured spirobiindane derivatives?
- Methodology : Asymmetric synthesis using chiral auxiliaries or enantioselective catalysis. For example, palladium-catalyzed cross-coupling reactions can install sterically hindered aryl groups (e.g., 2,4,6-tris(1-methylethyl)phenyl) while preserving the (1R)-configuration. Purification via recrystallization or chiral chromatography ensures ≥99% enantiomeric excess (e.e.), as demonstrated in related spirobiindane catalysts .
- Key Data : Purity ≥98% and e.e. ≥99% are achievable with optimized protocols .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR : H and C NMR to verify stereochemistry and substituent positions.
- X-ray Crystallography : Resolve absolute configuration and spirocyclic geometry.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C37H28O2 for a structurally similar compound, MW 504.61) .
- Challenges : Overlapping signals in NMR due to bulky substituents require advanced decoupling techniques or 2D NMR (e.g., COSY, NOESY).
Advanced Research Questions
Q. How does the steric environment of the 2,4,6-tris(1-methylethyl)phenyl groups influence catalytic performance in asymmetric reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates and enantioselectivity with less bulky analogs (e.g., 3,5-dimethylphenyl derivatives) .
- Computational Modeling : DFT calculations to analyze steric hindrance effects on transition-state geometries.
Q. What strategies resolve contradictions in reported catalytic activity data for spirobiindane-derived catalysts?
- Methodology :
- Meta-Analysis : Compare reaction conditions (solvent, temperature, substrate scope) across studies.
- Controlled Replication : Reproduce experiments under standardized conditions to isolate variables (e.g., moisture sensitivity, ligand decomposition) .
- Example : Discrepancies in turnover numbers (TON) may arise from trace impurities or differences in pre-catalyst activation.
Q. How can AI-driven approaches accelerate the design of derivatives with enhanced catalytic properties?
- Methodology :
- Machine Learning : Train models on existing spirobiindane catalytic performance data to predict substituent effects.
- Generative Chemistry : Propose novel derivatives with optimized steric/electronic profiles using reinforcement learning .
- Validation : Iterative synthesis and testing of AI-predicted structures, guided by high-throughput screening.
Handling and Stability
Q. What precautions are required for handling this compound in oxygen-sensitive reactions?
- Methodology :
- Storage : Under inert atmosphere (Ar/N2) at –20°C to prevent oxidation of phenolic -OH groups.
- Glovebox Use : For weighing and reaction setup to exclude moisture/O2.
- Safety : Refer to analogous compounds’ GHS classifications (e.g., H315/H319 for skin/eye irritation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
